![molecular formula C9H9N B14715295 3-Phenyl-1-azabicyclo[1.1.0]butane CAS No. 17945-94-7](/img/structure/B14715295.png)
3-Phenyl-1-azabicyclo[1.1.0]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-azabicyclo[110]butane is a structurally unique compound that belongs to the class of azabicyclo compounds It features a highly strained bicyclic structure with a nitrogen atom at one bridgehead
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . Another approach involves the formation of 1-azabicyclo[1.1.0]butane in situ, followed by deprotonation with sec-butyl lithium .
Industrial Production Methods
Industrial production methods for 3-Phenyl-1-azabicyclo[11 advancements in flow technology and continuous processing may offer potential routes for scalable production .
化学反応の分析
Types of Reactions
3-Phenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, including:
Addition Reactions: It reacts with sulfenyl and sulfinyl chlorides to form sulfenamides and sulfinamides, respectively.
Three-Component Reactions: It participates in three-component reactions with dimethyl dicyanofumarate and primary aromatic amines, yielding mixtures of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl lithium, sec-butyl lithium, sulfenyl chlorides, sulfinyl chlorides, dimethyl dicyanofumarate, and primary aromatic amines . Reaction conditions often involve low temperatures (e.g., -78°C) and the use of solvents such as THF and dichloromethane .
Major Products
Major products formed from reactions with this compound include sulfenamides, sulfinamides, azetidines, and various substituted fumarates and maleates .
科学的研究の応用
3-Phenyl-1-azabicyclo[1.1.0]butane has several scientific research applications:
作用機序
The mechanism of action of 3-Phenyl-1-azabicyclo[1.1.0]butane involves the strain-release reactions that occur due to the highly strained bicyclic structure. The compound’s reactivity is primarily driven by the cleavage of the central strained bond, leading to the formation of cyclobutanes or azetidines . These reactions often involve nucleophilic addition and ring-opening processes .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: A four-membered carbocycle with a bridging C(1)-C(3) bond.
1-Azabicyclo[1.1.0]butane: An analog of bicyclo[1.1.0]butane featuring a nitrogen atom at one bridgehead.
Uniqueness
3-Phenyl-1-azabicyclo[1.1.0]butane is unique due to the presence of a phenyl group, which imparts additional reactivity and potential for functionalization compared to its non-phenylated counterparts . The compound’s highly strained structure and ability to participate in a wide range of chemical reactions make it a valuable tool in synthetic organic chemistry and medicinal chemistry .
特性
CAS番号 |
17945-94-7 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC名 |
3-phenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)9-6-10(9)7-9/h1-5H,6-7H2 |
InChIキー |
HYSAJZJNEJKIMJ-UHFFFAOYSA-N |
正規SMILES |
C1C2(N1C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


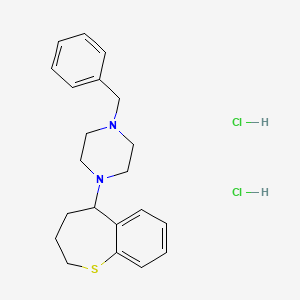
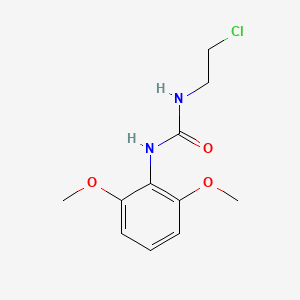



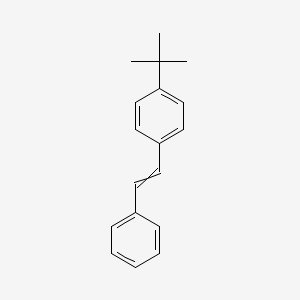
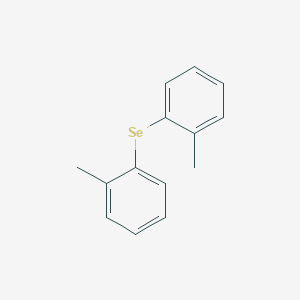
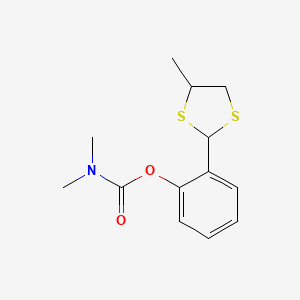

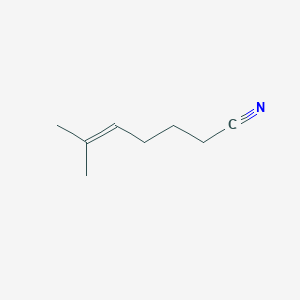
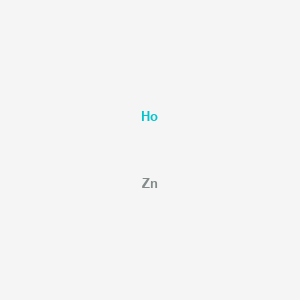
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
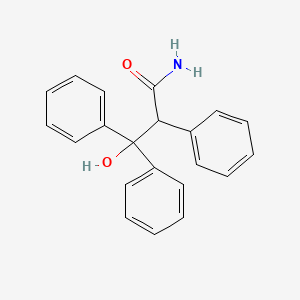
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
